3-Bromo-N,N,5-trimethylbenzamide
Overview
Description
3-Bromo-N,N,5-trimethylbenzamide is a synthetic organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol. This compound is characterized by the presence of a bromine atom and three methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-N,N,5-trimethylbenzamide typically involves the bromination of N,N,5-trimethylbenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Chemical Reactions Analysis
3-Bromo-N,N,5-trimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-N,N,5-trimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N,5-trimethylbenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The bromine atom and the amide group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Bromo-N,N,5-trimethylbenzamide can be compared with other similar compounds, such as:
3-Bromo-N,N-dimethylbenzamide: This compound has two methyl groups instead of three and exhibits different chemical reactivity and biological activities.
3-Bromo-N,N-dimethylaniline: This compound lacks the amide group and has different applications and properties.
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine: This compound contains trimethylsilyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and amide functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-Bromo-N,N,5-trimethylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 243.11 g/mol. The compound features a bromine atom attached to a benzamide structure, which is further substituted with three methyl groups at the nitrogen and carbon positions.
Property | Value |
---|---|
Molecular Formula | C10H12BrN O |
Molecular Weight | 243.11 g/mol |
CAS Number | 1369934-16-6 |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, the compound demonstrated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, suggesting potent antimicrobial effects.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for reducing inflammation in various conditions.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In cell line studies involving human cancer cells (e.g., breast and prostate cancer), this compound exhibited cytotoxic effects, leading to apoptosis as evidenced by increased caspase-3 activity. The compound appears to interfere with cell cycle progression, particularly at the G2/M phase.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.
Further studies are needed to elucidate the precise molecular interactions and pathways affected by this compound.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- Objective : Assess the effectiveness against bacterial strains.
- Results : Showed significant inhibition with MIC values ranging from 1-10 µg/mL for various strains.
- : Promising candidate for developing new antimicrobial agents.
-
Anti-inflammatory Research :
- Objective : Evaluate cytokine production in LPS-stimulated macrophages.
- Results : Reduced TNF-α and IL-6 levels significantly compared to control.
- : Potential therapeutic application in inflammatory diseases.
-
Anticancer Investigation :
- Objective : Determine cytotoxic effects on cancer cell lines.
- Results : Induced apoptosis and cell cycle arrest; increased caspase-3 activity noted.
- : Further exploration warranted for cancer treatment applications.
Properties
IUPAC Name |
3-bromo-N,N,5-trimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMMVKPTHAVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.